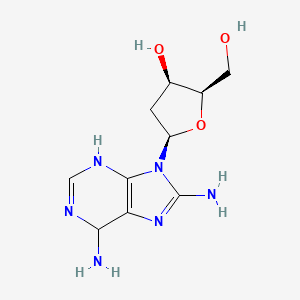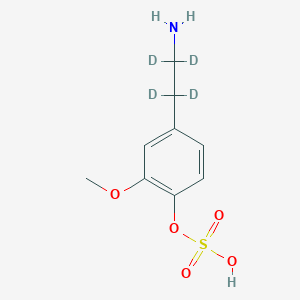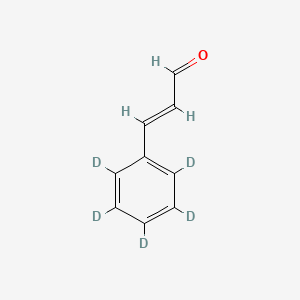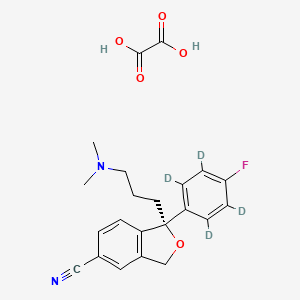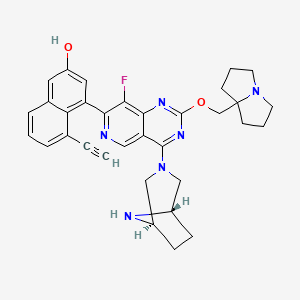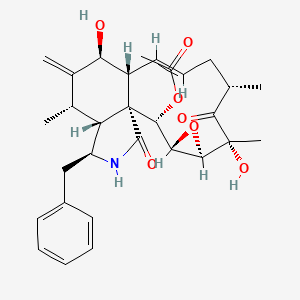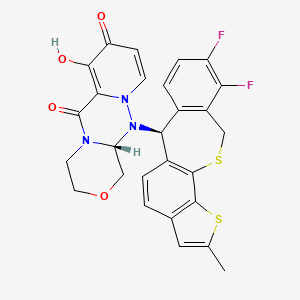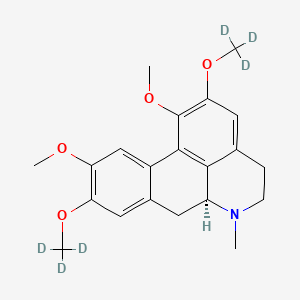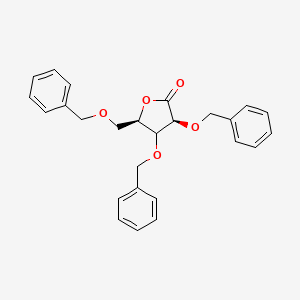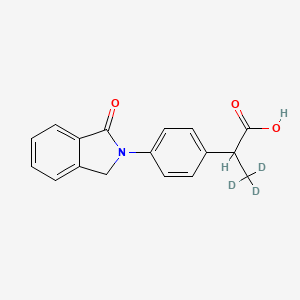
Indoprofen-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indoprofen-d3 is a deuterium-labeled analog of Indoprofen, a non-steroidal anti-inflammatory drug (NSAID). The molecular formula of this compound is C17D3H12NO3, and it has a molecular weight of 284.324 . This compound is primarily used in scientific research as a stable isotope-labeled standard.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Indoprofen-d3 involves the incorporation of deuterium atoms into the Indoprofen molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions: Indoprofen-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Indoprofen-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of Indoprofen and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and transformations of Indoprofen in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Indoprofen.
Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance
Wirkmechanismus
Indoprofen-d3 exerts its effects through the inhibition of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, this compound reduces the production of prostaglandins, leading to decreased inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Ibuprofen-d3: Another deuterium-labeled NSAID used in similar research applications.
Ketoprofen-d3: A deuterium-labeled analog of Ketoprofen, used in pharmacokinetic and metabolic studies.
Naproxen-d3: A deuterium-labeled version of Naproxen, employed in analytical and clinical research.
Uniqueness: Indoprofen-d3 is unique due to its specific structural modifications, which include the incorporation of deuterium atoms. This modification enhances its stability and allows for precise tracking in various analytical applications. Compared to other similar compounds, this compound offers distinct advantages in terms of isotopic labeling and analytical performance .
Eigenschaften
Molekularformel |
C17H15NO3 |
|---|---|
Molekulargewicht |
284.32 g/mol |
IUPAC-Name |
3,3,3-trideuterio-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)/i1D3 |
InChI-Schlüssel |
RJMIEHBSYVWVIN-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
